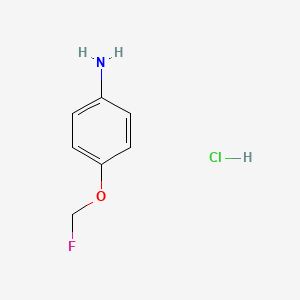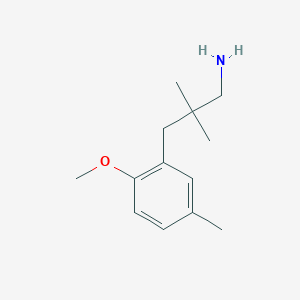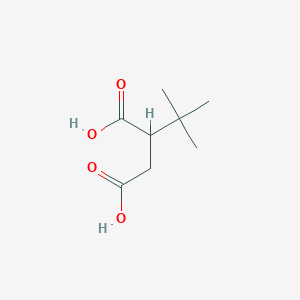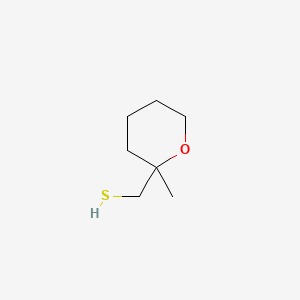![molecular formula C11H13BrN2O B13618642 6-(2-Bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane](/img/structure/B13618642.png)
6-(2-Bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique arrangement of atoms, which includes a bromopyridine moiety and an oxa-azaspiro core. The presence of these functional groups makes it a valuable molecule in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-bromopyridine with a suitable spirocyclic precursor under controlled conditions. The reaction conditions often include the use of strong bases or acids, solvents like dichloromethane, and catalysts to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques helps in scaling up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
6-(2-Bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
6-(2-Bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties
Comparison with Similar Compounds
Similar Compounds
2-(4-(5-Bromopyridin-2-yl)-4,7-diazaspiro[2.5]octan-7-yl)acetic acid: Another spirocyclic compound with a bromopyridine moiety.
2,6-Diazaspiro[3.4]octane: A related compound with a similar spirocyclic core but different substituents.
Uniqueness
6-(2-Bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness provides distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H13BrN2O |
|---|---|
Molecular Weight |
269.14 g/mol |
IUPAC Name |
7-(2-bromopyridin-4-yl)-2-oxa-7-azaspiro[3.4]octane |
InChI |
InChI=1S/C11H13BrN2O/c12-10-5-9(1-3-13-10)14-4-2-11(6-14)7-15-8-11/h1,3,5H,2,4,6-8H2 |
InChI Key |
XBQTZSFXYHQRNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC12COC2)C3=CC(=NC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-{[(Tert-butoxy)carbonyl]amino}azetidin-3-yl)aceticacid](/img/no-structure.png)

![Tert-butyl3-[5-(hydroxymethyl)-1,3-thiazol-2-yl]azetidine-1-carboxylate](/img/structure/B13618583.png)




![2-Hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13618618.png)



![[cis-3-(Aminomethyl)cyclopentyl]methanol](/img/structure/B13618643.png)
